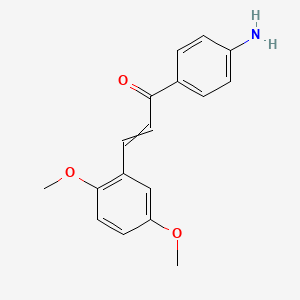

(2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 4-aminophenyl group at position 1 and a 2,5-dimethoxyphenyl group at position 3 of the propenone backbone. This compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone synthesis .

Key properties include:

- Spectral features: Experimental FT-IR, FT-Raman, UV, and NMR data confirm its planar configuration and electronic conjugation. Theoretical calculations (e.g., GIAO-DFT) align closely with observed $^{13}\text{C}$ NMR chemical shifts, validating its structural integrity .

- Bioactivity: The compound exhibits antimalarial activity by inhibiting haemozoin formation and inducing stomatocyte formation in Plasmodium-infected erythrocytes .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHNUJVZSRFSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of dihydrochalcones.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Substituted Methoxyphenyl Chalcones

Chalcones with methoxy substitutions at different positions on the phenyl rings show distinct bioactivities:

Key Observations :

- Methoxy Positioning : The 2,5-dimethoxy configuration in the title compound may enhance solubility and target binding compared to 2,3- or 4-methoxy analogues.

- Amino Group Role: The 4-aminophenyl group facilitates electrostatic interactions with biological targets (e.g., PfFd-PfFNR), critical for antimalarial activity .

Anticancer Chalcone Derivatives

Chalcones with indole or naphthyl groups demonstrate varied antiproliferative mechanisms:

Key Observations :

Spectral and Computational Comparisons

Theoretical methods like GIAO-DFT predict $^{13}\text{C}$ NMR shifts with high accuracy for methoxychalcones:

Key Observations :

- Electron-Withdrawing Groups: The amino group in the title compound slightly deshields adjacent carbons compared to hydroxy or methoxy groups.

- Planarity : The α,β-unsaturated ketone backbone ensures consistent conjugation across analogues, validated by UV spectra .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is characterized by its unique structural features that include an amino group and two methoxy groups. These functional groups significantly influence its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 283.33 g/mol

- CAS Number : 807642-57-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both the amino and methoxy groups allows for versatile interactions with enzymes and receptors, potentially modulating biochemical pathways involved in cancer progression and other diseases.

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies :

- Breast Cancer : In vitro studies demonstrated that this compound induces apoptosis in MCF-7 (human breast adenocarcinoma) cells by upregulating p53 and promoting cell cycle arrest at the G0/G1 phase. The compound's IC values ranged from 13.2 to 34.7 µM, indicating potent activity against breast cancer cells .

- Neuroblastoma : The compound has shown potential in inducing apoptosis in neuroblastoma cells, suggesting its role as a therapeutic agent in pediatric cancers .

- Mechanistic Insights : Studies have illustrated that this compound can inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(4-Hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Structure | Antiproliferative effects similar to (2E)-1-(4-Aminophenyl)... |

| (2E)-1-(4-Methoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Structure | Exhibits lower activity compared to (2E)-1-(4-Aminophenyl)... |

Synthesis and Purification

The synthesis of this compound typically involves the condensation reaction between 4-aminobenzaldehyde and 2,5-dimethoxyacetophenone under basic conditions. This reaction is often performed using sodium hydroxide or potassium hydroxide as catalysts in ethanol or methanol solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.